molecular formula C10H9Cl2N B2883641 8-Chloro-2-methylquinoline;hydrochloride CAS No. 1268593-83-4

8-Chloro-2-methylquinoline;hydrochloride

Cat. No. B2883641
M. Wt: 214.09
InChI Key: ZTSKPSQTCNZQNW-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1268593-83-4 . It has a molecular weight of 214.09 and its IUPAC name is 8-chloro-2-methylquinoline hydrochloride . It is usually stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-methylquinoline hydrochloride is represented by the InChI code: 1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

8-Chloro-2-methylquinoline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C10H8ClN and it has a molecular weight of 214.09 .

Scientific Research Applications

Synthesis and Characterization

8-Hydroxyquinolines, including derivatives like 8-Chloro-2-methylquinoline, serve as crucial scaffolds for the synthesis of novel ligands and their metal complexes. These compounds are synthesized through reactions that introduce functional groups facilitating the formation of complexes with transition metals. These complexes are characterized using spectroscopic techniques and physicochemical analyses to determine their structure and properties. For instance, a study highlighted the synthesis of a novel ligand by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to the development of metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) (K. Patel & H. S. Patel, 2017).

Antimicrobial Activity

The antimicrobial potential of 8-hydroxyquinoline derivatives is a significant area of research. These compounds exhibit in vitro antimicrobial activity against various strains of bacteria and fungi. The study on novel ligands and their metal complexes demonstrated enhanced antimicrobial activities, suggesting their potential as templates for developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).

Analytical Applications

8-Hydroxyquinoline and its derivatives are also explored for their analytical applications, particularly in metal ion detection and separation. These compounds act as chelating agents, forming complexes with metal ions, which can be used for the selective detection and quantification of metals in various samples. For example, research on the spectroscopic determination of metal ions using 8-hydroxyquinoline highlights its application in the simultaneous detection of binary, ternary, and quaternary mixtures of metals like aluminium, iron, copper, titanium, and nickel (M. Blanco et al., 1989).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline and its derivatives continue to be an area of interest in medicinal and synthetic organic chemistry due to their wide range of biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogues . Additionally, the exploration of the therapeutic potential of these compounds in various disease conditions is a promising direction .

properties

IUPAC Name

8-chloro-2-methylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKPSQTCNZQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methylquinoline hydrochloride

CAS RN

1268593-83-4
Record name 8-chloro-2-methylquinoline hydrochloride
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